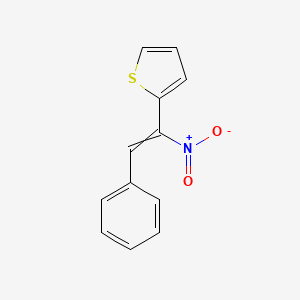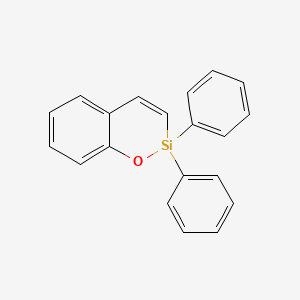
S-(2-Phenylethyl) 2-phenylethane-1-sulfonothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(2-Phenylethyl) 2-phenylethane-1-sulfonothioate: is an organic compound characterized by the presence of a sulfonothioate group attached to a phenylethyl moiety. This compound is part of a broader class of organosulfur compounds, which are known for their diverse chemical properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Phenylethyl) 2-phenylethane-1-sulfonothioate typically involves the reaction of 2-phenylethanethiol with a sulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions, including temperature and solvent, are optimized to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: S-(2-Phenylethyl) 2-phenylethane-1-sulfonothioate undergoes various chemical reactions, including:
Oxidation: The sulfonothioate group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonothioate group to thiol or sulfide derivatives.
Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Thiol or sulfide derivatives.
Substitution: Brominated or nitrated phenylethyl derivatives.
Aplicaciones Científicas De Investigación
S-(2-Phenylethyl) 2-phenylethane-1-sulfonothioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to introduce sulfonothioate functionality into complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of S-(2-Phenylethyl) 2-phenylethane-1-sulfonothioate involves its interaction with molecular targets through its sulfonothioate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. The phenylethyl moiety may also contribute to the compound’s overall biological activity by interacting with hydrophobic regions of target molecules.
Comparación Con Compuestos Similares
2-Phenylethanethiol: Contains a thiol group instead of a sulfonothioate group.
Phenethylamine: Lacks the sulfonothioate functionality but shares the phenylethyl structure.
2-Phenylethane-1-sulfonic acid: Contains a sulfonic acid group instead of a sulfonothioate group.
Uniqueness: S-(2-Phenylethyl) 2-phenylethane-1-sulfonothioate is unique due to the presence of both phenylethyl and sulfonothioate groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.
Propiedades
Número CAS |
64768-46-3 |
|---|---|
Fórmula molecular |
C16H18O2S2 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
2-(2-phenylethylsulfonylsulfanyl)ethylbenzene |
InChI |
InChI=1S/C16H18O2S2/c17-20(18,14-12-16-9-5-2-6-10-16)19-13-11-15-7-3-1-4-8-15/h1-10H,11-14H2 |
Clave InChI |
XALHJQBHUYOTGY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCSS(=O)(=O)CCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











sulfanium bromide](/img/structure/B14504786.png)



![5-[(Butylcarbamothioyl)amino]-2-hydroxybenzoic acid](/img/structure/B14504824.png)
